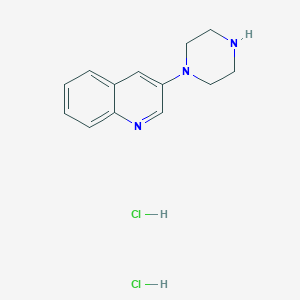

3-(Piperazin-1-yl)quinoline dihydrochloride

説明

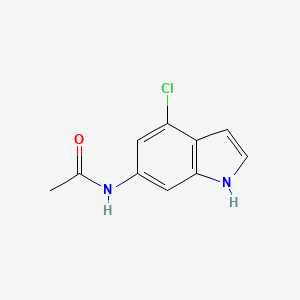

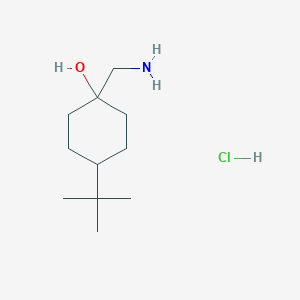

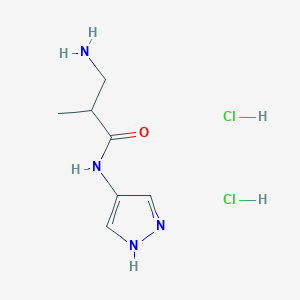

3-(Piperazin-1-yl)quinoline dihydrochloride is a chemical compound with the empirical formula C13H15N3·2HCl . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of 3-(Piperazin-1-yl)quinoline dihydrochloride can be represented by the SMILES stringC1(N2CCNCC2)=CC=NC3=CC=CC=C13.Cl.Cl . Its InChI is 1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H . Chemical Reactions Analysis

The chemical reactions involving similar compounds have been described. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .Physical And Chemical Properties Analysis

3-(Piperazin-1-yl)quinoline dihydrochloride is a solid substance . Its molecular weight is 286.20 g/mol .科学的研究の応用

-

Synthesis of Piperazine Derivatives

- Field : Organic Chemistry

- Application Summary : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- Methods : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Results : Numerous methods have been reported for the synthesis of substituted piperazines .

-

Antibacterial Activity of Piperazin-1-yl-1,2-benzothiazole Derivatives

- Field : Medicinal Chemistry

- Application Summary : A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized. The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). The synthesized compounds were also screened for their antibacterial activity .

- Methods : The compounds were synthesized through a multi-step procedure. Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

- Results : Three of the synthesized compounds were found to be active. One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .

-

Antidepressant and Antipsychotic Medications

- Field : Pharmacology

- Application Summary : Piperazine derivatives are known for their broad therapeutic spectrum, including their antidepressant and antipsychotic properties . For example, 3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

- Methods : These compounds are typically synthesized in the lab and then tested in clinical trials to determine their efficacy and safety .

- Results : Many piperazine derivatives have been successfully developed into medications that are now widely used in the treatment of various mental health conditions .

-

Antifungal Activity

- Field : Medicinal Chemistry

- Application Summary : Some piperazine derivatives have been found to exhibit antifungal activity .

- Methods : The compounds are synthesized and then tested against various strains of fungi .

- Results : The results indicate that some compounds exhibit moderate antifungal activity against certain strains .

-

Antiviral Activity

- Field : Pharmacology

- Application Summary : Piperazine derivatives have been found to exhibit antiviral properties .

- Methods : These compounds are typically synthesized in the lab and then tested in vitro and in vivo for their antiviral activity .

- Results : Some piperazine derivatives have shown promising results against various viruses .

-

Anti-inflammatory Activity

- Field : Pharmacology

- Application Summary : Some piperazine derivatives have been found to exhibit anti-inflammatory properties .

- Methods : These compounds are typically synthesized in the lab and then tested in vitro and in vivo for their anti-inflammatory activity .

- Results : Some piperazine derivatives have shown promising results in reducing inflammation .

Safety And Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements are P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

将来の方向性

Future research could focus on the development of novel synthetic strategies and applications of 3-(Piperazin-1-yl)quinoline dihydrochloride. For instance, quinoline-based photolabile protecting groups (PPGs) for cysteine have been shown to facilitate various ligation strategies, including iterative native chemical ligation (NCL) and expressed protein ligation (EPL)-desulfurization methods . This suggests potential future directions in protein caging/uncaging investigations .

特性

IUPAC Name |

3-piperazin-1-ylquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c1-2-4-13-11(3-1)9-12(10-15-13)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYFWGJOUYIJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=CC=CC=C3N=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperazin-1-yl)quinoline dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3aS,6aR)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1524952.png)